2-(6-苄基-2-甲基-4-氧代-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-3(4H)-基)-N-(3,4-二甲氧苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine . It’s part of a novel series of compounds that have been synthesized and evaluated for their inhibitory activities against Axl and Mer, members of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases .
Synthesis Analysis
The compound was synthesized as part of a series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives . The synthesis process was designed with a focus on cellular potency while maintaining high selectivity against PI3K isoforms .Molecular Structure Analysis
The molecular structure of the compound is based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold . This scaffold was optimized to generate a highly selective PI3Kδ inhibitor .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activities against Axl and Mer . It has shown to be a potent and selective Axl inhibitor .科学研究应用
抗菌性能
嘧啶酮衍生物(包括与 2-(6-苄基-2-甲基-4-氧代-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-3(4H)-基)-N-(3,4-二甲氧苯基)乙酰胺 在结构上相关的化合物)已被研究其抗菌性能。研究表明,其中一些化合物表现出显着的抗菌和抗真菌活性,与链霉素和夫西地酸等标准药物相当 (Hossan 等,2012)。
抗炎和镇痛剂
已合成源自嘧啶酮的化合物并评估其作为抗炎和镇痛剂的潜力。这些化合物包括苯并二呋喃基和噻唑并嘧啶的衍生物。其中一些化合物对 COX-2 选择性表现出高抑制活性,具有显着的镇痛和抗炎作用 (Abu‐Hashem 等,2020)。
晶体结构分析
已经对与 2-(6-苄基-2-甲基-4-氧代-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-3(4H)-基)-N-(3,4-二甲氧苯基)乙酰胺 在结构上相关的化合物进行了晶体学研究。这些研究提供了对分子构象、分子内氢键和在材料科学中的潜在应用的见解 (Subasri 等,2016)。
使用柠檬酸合成抗炎药
研究还探索了使用柠檬酸合成嘧啶酮作为抗炎剂。这些化合物通过各种反应合成,并显示出良好的抗炎活性,表明其潜在的治疗应用 (Amr 等,2007)。
抗癌活性
对嘧啶酮衍生物(包括 2-(6-苄基-2-甲基-4-氧代-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-3(4H)-基)-N-(3,4-二甲氧苯基)乙酰胺 等化合物)的研究表明具有显着的抗癌活性。这些化合物已被合成并测试其抑制癌细胞生长的功效 (Su 等,1986)。
作用机制
属性
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-26-21-11-12-28(14-18-7-5-4-6-8-18)15-20(21)25(31)29(17)16-24(30)27-19-9-10-22(32-2)23(13-19)33-3/h4-10,13H,11-12,14-16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFANQXYGQHHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。